molecular formula C7H6O2 B14324301 But-2-yn-1-yl prop-2-ynoate CAS No. 109273-63-4

But-2-yn-1-yl prop-2-ynoate

Cat. No.: B14324301
CAS No.: 109273-63-4
M. Wt: 122.12 g/mol
InChI Key: WOKKCJBCWDOUCU-UHFFFAOYSA-N
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Description

But-2-yn-1-yl prop-2-ynoate is an organic compound characterized by the presence of both an alkyne and an ester functional group. This compound is of interest due to its unique chemical structure, which allows it to participate in a variety of chemical reactions, making it valuable in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of but-2-yn-1-yl prop-2-ynoate typically involves the esterification of but-2-yn-1-ol with prop-2-ynoic acid. A common method involves the use of a catalyst such as 4-dimethylaminopyridine (DMAP) and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in a solvent such as dichloromethane (CH2Cl2). The reaction is carried out at room temperature, and the product is purified using silica gel column chromatography .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

But-2-yn-1-yl prop-2-ynoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne groups to alkenes or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

But-2-yn-1-yl prop-2-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism by which but-2-yn-1-yl prop-2-ynoate exerts its effects involves its ability to act as a photosensitizer. In certain reactions, it can generate singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways. These reactive oxygen species play a crucial role in the compound’s reactivity and its ability to participate in oxidative reactions .

Comparison with Similar Compounds

Similar Compounds

  • Prop-2-yn-1-yl prop-2-ynoate
  • 1-(2-bromophenyl)-3-phenylprop-2-yn-1-yl but-2-ynoate
  • 1-(3-bromophenyl)-3-phenylprop-2-yn-1-yl but-2-ynoate

Uniqueness

But-2-yn-1-yl prop-2-ynoate is unique due to its dual alkyne and ester functionalities, which provide a versatile platform for various chemical transformations. This dual functionality is not commonly found in many similar compounds, making it particularly valuable for specific synthetic applications .

Properties

CAS No.

109273-63-4

Molecular Formula

C7H6O2

Molecular Weight

122.12 g/mol

IUPAC Name

but-2-ynyl prop-2-ynoate

InChI

InChI=1S/C7H6O2/c1-3-5-6-9-7(8)4-2/h2H,6H2,1H3

InChI Key

WOKKCJBCWDOUCU-UHFFFAOYSA-N

Canonical SMILES

CC#CCOC(=O)C#C

Origin of Product

United States

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